molecular formula C5H8N2O B12811792 Bis(1-aziridinyl) ketone CAS No. 64398-76-1

Bis(1-aziridinyl) ketone

Cat. No.: B12811792
CAS No.: 64398-76-1
M. Wt: 112.13 g/mol
InChI Key: XTSFUENKKGFYNX-UHFFFAOYSA-N
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Description

Bis(1-aziridinyl) ketone is a unique compound characterized by the presence of two aziridine rings attached to a central carbonyl group Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts significant reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(1-aziridinyl) ketone typically involves the reaction of N,N-dimethylaziridine-2-carboxamides with organolithium reagents. The reaction is selective to the amide carbonyl at low temperatures (−78°C), yielding 2-aziridinyl ketones . Another method involves the aziridination of vinyl ketones using SESN3 in the presence of a Ru(CO)-salen complex, providing enantiopure aziridinyl ketones .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, focusing on optimizing reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions: Bis(1-aziridinyl) ketone undergoes various chemical reactions, including nucleophilic ring-opening, oxidation, and substitution reactions. The strained aziridine rings make the compound highly reactive towards nucleophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amino alcohols, chloro derivatives, and aziridinyl carbinols, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of bis(1-aziridinyl) ketone involves the nucleophilic ring-opening of the aziridine rings. The strained three-membered ring is highly reactive towards nucleophiles, leading to the formation of various products. The compound can also form aziridinium ions in the presence of protic or Lewis acids, which further react with nucleophiles .

Comparison with Similar Compounds

Uniqueness: Bis(1-aziridinyl) ketone is unique due to the presence of two aziridine rings attached to a central carbonyl group, which imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

64398-76-1

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

bis(aziridin-1-yl)methanone

InChI

InChI=1S/C5H8N2O/c8-5(6-1-2-6)7-3-4-7/h1-4H2

InChI Key

XTSFUENKKGFYNX-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=O)N2CC2

Origin of Product

United States

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